REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)(Cl)[Cl:2].O[C:8]([C:14]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][CH:15]=1)=[C:9]([C:12]#[N:13])[C:10]#[N:11]>ClCCl>[Cl:2][C:8]([C:14]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][CH:15]=1)=[C:9]([C:12]#[N:13])[C:10]#[N:11]
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Name
|
|
Quantity
|
16.6 g
|
Type
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reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
OC(=C(C#N)C#N)C1=CC=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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80 mL
|
Type
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solvent
|
Smiles
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ClCCl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
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TEMPERATURE
|
Details
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to reflux for 20 hours
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Duration
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20 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in a minimal amount of dichloromethane
|
Type
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FILTRATION
|
Details
|
filtered through a plug of silica gel
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Type
|
WASH
|
Details
|
The plug was washed with dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The concentrate was recrystallized from dichloromethane/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=C(C#N)C#N)C1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.4 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 57.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |